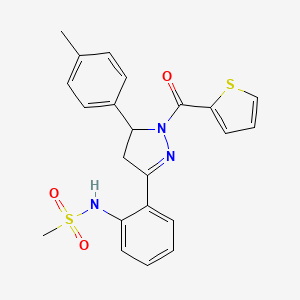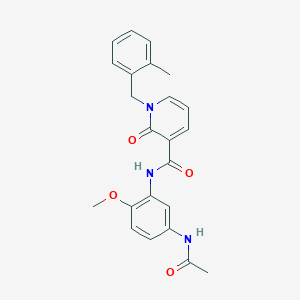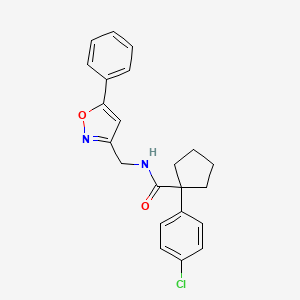![molecular formula C15H21NO4S B2533663 3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid CAS No. 793678-96-3](/img/structure/B2533663.png)
3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid” is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H21NO4S . This indicates that the molecule is composed of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted melting point of 197.24°C and a predicted boiling point of approximately 493.8°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a predicted refractive index of 1.57 .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Cinnamic acid derivatives, sharing a similar chemical backbone with 3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid, have been extensively studied for their anticancer properties. Their structural flexibility allows for multiple reactive sites, making them suitable for modifications aimed at enhancing antitumor efficacy. Recent decades have seen significant attention towards understanding and utilizing these compounds as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Neuroprotective Effects
- Azepane-based motifs, which are closely related to the core structure of this compound, have shown a broad range of pharmacological properties, including potential anti-Alzheimer's and neuroprotective effects. The diversity and therapeutic potential of azepane-containing compounds highlight the importance of further research in this area (Zha et al., 2019).
Antioxidant and Anti-inflammatory Properties
- Phenolic acids, including cinnamic acid derivatives, possess significant antioxidant and anti-inflammatory activities. Their chemical structure, which allows for a variety of modifications, plays a crucial role in their biological effects. These compounds have been shown to exhibit protective effects against oxidative stress and inflammation, suggesting their potential use in preventing and treating diseases associated with these processes (Naveed et al., 2018).
Pharmacological Significance of Azepane Derivatives
- The structural diversity of azepane-based compounds has been utilized in the discovery of new therapeutic agents. These compounds have demonstrated a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them a focus of medicinal chemistry research. Azepane derivatives present a promising area for the development of novel drugs with improved efficacy and reduced toxicity (Kaur, Garg, Malhi, & Sohal, 2021).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-6,8-9H,1-4,7,10-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYFXXZHIBXOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2533582.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide](/img/structure/B2533583.png)

![1-(4-Chlorobenzyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2533586.png)
![Ethyl 1-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2533587.png)
![2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2533588.png)
![(3E)-1-acetyl-4-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2533591.png)
![4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2533594.png)



![Dimethyl 2-({[(2-cyanoethyl)(methyl)amino]carbonothioyl}amino)terephthalate](/img/structure/B2533602.png)
